molecular formula C7H10BrN3 B8191159 C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine

C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine

Cat. No.: B8191159
M. Wt: 216.08 g/mol
InChI Key: QLYROUJWPKUOOW-UHFFFAOYSA-N
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Description

C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine is a pyrimidine derivative featuring a bromo substituent at position 5, methyl groups at positions 4 and 6, and a methylamine group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding and π-π interactions . The bromo and methyl substituents modulate electronic and steric properties, while the methylamine group introduces nucleophilic and hydrogen-bonding capabilities, distinguishing this compound from other pyrimidine derivatives.

Properties

IUPAC Name

(5-bromo-4,6-dimethylpyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-4-7(8)5(2)11-6(3-9)10-4/h3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYROUJWPKUOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)CN)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4,6-Dimethylpyrimidine Precursors

A common starting point involves brominating 2-amino-4,6-dimethylpyrimidine at position 5. In a protocol adapted from 5-bromo-4-methoxy-6-methyl-2-pyrimidinamine synthesis, N-bromosuccinimide (NBS) in acetonitrile under inert atmosphere selectively introduces bromine at position 5 (yield: 71–85%). The amino group at position 2 directs electrophilic substitution to the para position (C5), while methoxy or methyl groups at C4 and C6 stabilize the intermediate. For C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine, the amino group is replaced with an aminomethyl (-CH2NH2) moiety, necessitating post-bromination functionalization.

Key Reaction:

2-Amino-4,6-dimethylpyrimidineAcetonitrile, NBSInert atmosphere5-Bromo-2-amino-4,6-dimethylpyrimidine[1]\text{2-Amino-4,6-dimethylpyrimidine} \xrightarrow[\text{Acetonitrile, NBS}]{\text{Inert atmosphere}} \text{5-Bromo-2-amino-4,6-dimethylpyrimidine} \quad

Introduction of the Aminomethyl Group

The aminomethyl group at position 2 is introduced via nucleophilic substitution or reductive amination . A method analogous to 5-(4-bromophenyl)-4,6-dichloropyrimidine synthesis employs phosphorus oxychloride (POCl3) to convert a hydroxyl group at C2 to a chloride, followed by displacement with methylamine. For instance, treating 5-bromo-4,6-dimethylpyrimidin-2-ol with POCl3 yields 2-chloro-5-bromo-4,6-dimethylpyrimidine, which reacts with aqueous methylamine to form the target compound (yield: 86.5%).

Optimization Insight:

  • Temperature Control : Substitution reactions proceed optimally at 20–30°C to avoid over-chlorination.

  • Catalyst Selection : Solid acid catalysts (e.g., sulfated zirconia) improve reaction efficiency in esterification and cyclization steps.

Alternative Routes via Pyrimidine Ring Assembly

Cyclocondensation of β-Keto Esters

Building the pyrimidine ring from β-keto esters and guanidine derivatives offers direct incorporation of the aminomethyl group. For example, dimethyl 2-(4-bromophenyl)malonate reacts with formamidine hydrochloride under basic conditions to form 5-(4-bromophenyl)pyrimidine-4,6-diol, which is subsequently chlorinated and functionalized. Adapting this method, dimethyl 2-(aminomethyl)malonate could serve as a precursor to introduce the -CH2NH2 group during ring formation.

Reaction Scheme:

Dimethyl 2-(aminomethyl)malonate+Guanidine derivativeNaOMe, MeOH2-Aminomethyl-4,6-dimethylpyrimidine[4]\text{Dimethyl 2-(aminomethyl)malonate} + \text{Guanidine derivative} \xrightarrow{\text{NaOMe, MeOH}} \text{2-Aminomethyl-4,6-dimethylpyrimidine} \quad

Reductive Amination of Pyrimidine Aldehydes

A lesser-explored route involves oxidizing a 2-methyl group to an aldehyde followed by reductive amination. For instance, 2-methyl-5-bromo-4,6-dimethylpyrimidine is oxidized to the corresponding aldehyde using SeO2 , which then reacts with methylamine and NaBH3CN to yield the aminomethyl derivative. This method avoids harsh substitution conditions but requires precise oxidation control.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis benefits from continuous flow systems to enhance heat transfer and reaction uniformity. A patent detailing 5-(4-bromophenyl)-4,6-dichloropyrimidine production highlights the use of automated reactors for esterification, cyclization, and chlorination steps, achieving a total yield of 73.7–75.6%. Similar systems could streamline bromination and amination steps for the target compound.

Solvent and Catalyst Recycling

Economic viability hinges on solvent recovery and catalyst reuse. For example, toluene and acetonitrile are distilled and recycled in large-scale runs, while solid acid catalysts (e.g., sulfated zirconia) are filtered and reused for up to five cycles without significant activity loss.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Uncontrolled bromination may lead to di- or tri-substituted byproducts. Employing NBS in aprotic solvents (e.g., acetonitrile) minimizes polybromination, while Lewis acids like FeCl3 can enhance selectivity.

Aminomethyl Group Stability

The -CH2NH2 group is prone to oxidation during chlorination or bromination. Protection as a tert-butyl carbamate (Boc) before halogenation and subsequent deprotection with HCl/dioxane mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, thiourea, or alkoxides in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Formation of 5-bromo-4,6-dimethylpyrimidine-2-carboxylic acid or 5-bromo-4,6-dimethylpyrimidine-2-aldehyde.

    Reduction: Formation of 5-bromo-4,6-dimethyl-1,2-dihydropyrimidine.

Scientific Research Applications

C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antiviral and anticancer agents.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methyl groups on the pyrimidine ring can enhance its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Pyrimidines

4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O):

  • Substituents : Chlorine (4,6-positions), methoxy (5-position).
  • Molecular Weight : ~207 g/mol (calculated).
  • Key Properties : Chlorine atoms engage in Cl···N interactions (3.09–3.10 Å) stabilizing its crystal structure . The methoxy group enhances solubility in organic solvents.
  • Applications : Pharmaceutical intermediate due to halogen-mediated reactivity.

5-Bromo-2-chloro-4-methylpyrimidine (C₅H₅BrClN₂):

  • Substituents : Bromo (5-position), chloro (2-position), methyl (4-position).
  • Molecular Weight : ~210 g/mol (calculated).
  • Key Properties : Bromo and chloro substituents increase electrophilicity, facilitating nucleophilic substitutions. Methyl group introduces steric hindrance.
  • Applications : Building block in medicinal chemistry .

Unlike 4,6-Dichloro-5-methoxypyrimidine, the target lacks methoxy groups, reducing electron-donating effects but increasing amine-driven reactivity.

Aminated Pyrimidines

4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine (C₁₁H₁₀BrN₃O):

  • Substituents : Bromo (5-position), methoxy (2-position), phenyl ring.
  • Molecular Weight : 280.12 g/mol .
  • Key Properties : Methoxy and phenyl groups increase lipophilicity, limiting aqueous solubility.
  • Applications : Research chemical for ligand design.

4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine (C₁₂H₁₃N₃O):

  • Substituents : Methoxy (2-position), methyl (5-position).
  • Molecular Weight : 215.25 g/mol .
  • Key Properties : Methyl and methoxy groups balance steric and electronic effects.

Comparison: The target compound’s methylamine group replaces phenyl or methoxy substituents, improving polar interactions.

Alkylated Pyrimidines

Bromacil (C₉H₁₃BrN₂O₂):

  • Substituents : Bromo (5-position), methyl (6-position), 1-methylpropyl (3-position).
  • Molecular Weight : 261 g/mol .
  • Key Properties : Lipophilic alkyl chain enhances membrane permeability.
  • Applications : Herbicide .

Dimethirimol (C₉H₁₅N₃O):

  • Substituents: Butyl (5-position), dimethylamino (2-position).
  • Molecular Weight : 181 g/mol .
  • Applications : Fungicide.

Comparison: The target compound’s 4,6-dimethyl groups introduce steric hindrance similar to bromacil’s 1-methylpropyl chain but lack the lipophilic tail, likely reducing pesticidal activity. Its methylamine group contrasts with dimethirimol’s dimethylamino group, altering basicity and hydrogen-bonding capacity.

Data Table: Key Comparative Metrics

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine 5-Br, 4,6-diMe, 2-CH₂NH₂ ~215 Nucleophilic amine, H-bonding Pharmaceutical (hypothetical) -
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl, 5-OMe ~207 Cl···N interactions, moderate solubility Pharmaceutical intermediate
Bromacil 5-Br, 6-Me, 3-(1-MePr) 261 Lipophilic, membrane-permeable Herbicide
4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine 5-Br, 2-OMe, phenyl 280.12 Low aqueous solubility Ligand design
5-Bromo-2-chloro-4-methylpyrimidine 5-Br, 2-Cl, 4-Me ~210 Electrophilic, steric hindrance Medicinal chemistry

Research Findings and Implications

  • Reactivity : The methylamine group in the target compound enables nucleophilic substitutions (e.g., alkylation, acylation), contrasting with chloro or methoxy substituents in analogs .
  • Solubility : Methylamine’s polarity may enhance aqueous solubility compared to bromacil’s lipophilic chain or phenyl-containing derivatives .
  • Crystallography : Unlike 4,6-Dichloro-5-methoxypyrimidine’s Cl···N interactions, the target compound’s methylamine likely forms N–H···N or N–H···O hydrogen bonds, influencing crystal packing .

Biological Activity

C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, mechanisms of action, and therapeutic potentials based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with bromine and methyl substitutions. The presence of these functional groups enhances its reactivity and biological interactions. The compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with amines or other nucleophiles.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors. Here are some key areas where this compound demonstrates significant activity:

1. Anticancer Activity

Research indicates that compounds containing pyrimidine moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-70.126Apoptosis induction
This compoundMDA-MB-2311.75G2/M phase arrest

2. Antibacterial Activity

The compound has shown antibacterial effects against various human pathogens. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and alkaline phosphatases (h-TNAP and h-IAP). These enzymes play crucial roles in nucleotide synthesis and cellular signaling pathways.

EnzymeInhibition TypeIC50 (μM)
DHFRCompetitive27.4
h-TNAPNon-competitive0.87

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MDA-MB-231 cells. The compound was administered in varying concentrations, revealing a dose-dependent inhibition of cell growth with significant apoptosis observed at higher doses.

Case Study 2: Antibacterial Properties

In vitro assays demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating potential as an alternative treatment option.

Research Findings

Recent advancements in the synthesis of pyrimidine derivatives have opened avenues for developing novel therapeutic agents based on compounds like this compound. Studies have highlighted:

  • Selectivity : The compound shows selective toxicity towards cancer cells over normal cells.
  • Pharmacokinetics : Favorable pharmacokinetic profiles were observed, suggesting good absorption and bioavailability.
  • Synergistic Effects : When combined with existing chemotherapeutics, there was an enhanced therapeutic effect against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C-(5-Bromo-4,6-dimethyl-pyrimidin-2-yl)-methylamine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 5-bromo-4,6-dimethylpyrimidine with methylamine under basic conditions (e.g., NaOH in ethanol at 60–80°C). Post-synthesis purification involves recrystallization or column chromatography. The hydrochloride salt form is often prepared to enhance solubility in aqueous media .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methylamine integration.
  • Mass spectrometry (MS) for molecular weight validation (expected [M+H]⁺ ≈ 229.05 g/mol).
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX programs for refinement) .

Q. How can solubility limitations be addressed during experimental design?

  • Methodological Answer : The hydrochloride salt form improves aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred. Solubility can be quantified via UV-Vis spectroscopy at λ_max ≈ 265 nm (typical for brominated pyrimidines) .

Advanced Research Questions

Q. How does the crystal structure influence reactivity and intermolecular interactions?

  • Methodological Answer : The pyrimidine ring is nearly planar (RMSD < 0.01 Å), with the bromine and methylamine groups coplanar to the ring. Intermolecular C–H···N and N–H···Br hydrogen bonds stabilize the lattice, which may sterically hinder electrophilic substitution at the 5-position. This packing can be visualized using Mercury software with SHELXL-refined data .

Q. How can data contradictions in crystallographic refinement be resolved?

  • Methodological Answer : Discrepancies in thermal parameters or bond lengths should be addressed via:

  • TWIN/BASF commands in SHELXL for twinned data.
  • Rigid-bond restraint application for methyl groups.
  • Cross-validation with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .

Q. What strategies enable selective modification of the bromine substituent?

  • Methodological Answer : The bromine atom can undergo:

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C in dioxane).
  • Nucleophilic substitution with amines or thiols (e.g., NaN₃ in DMF at 120°C).
  • Photocatalytic dehalogenation using Ir(ppy)₃ under blue LED light .

Q. How can biological interaction studies be designed for this compound?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (K_d) with target enzymes (e.g., kinases or bromodomains). For in silico studies, perform molecular docking (AutoDock Vina) against PDB structures, leveraging the compound’s planarity for π-π stacking interactions .

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